2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazepine core, a sulfonyl group, and a phenylpiperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a potential candidate for numerous applications in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as “2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline”, have been found to bind with high affinity to multiple receptors . Similarly, compounds containing a phenylpiperazine moiety, such as “7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one”, have been found to inhibit the C1s protease, a component of the classical complement pathway .
Mode of action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Phenylpiperazine derivatives, on the other hand, have been found to inhibit the C1s protease competitively .
Biochemical pathways
Given their potential biological activities, they could affect a variety of pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and complement activation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of these compounds are largely determined by their structural features. The presence of the triazole ring in “2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline” suggests potential interactions with enzymes and proteins . Triazoles are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Similarly, the phenylpiperazinyl moiety in “7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” could interact with various biomolecules, influencing their function .
Cellular Effects
The cellular effects of these compounds are yet to be fully elucidated. Based on the structural similarities with other known compounds, we can hypothesize potential effects. For instance, compounds containing a phenylpiperazinyl moiety have been reported to exhibit significant antibacterial and antifungal activity . Therefore, “7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” might also influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanisms of action for these compounds are not yet known. Based on their structural features, we can speculate on potential mechanisms. The triazole ring in “this compound” could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Similarly, the phenylpiperazinyl group in “7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” could bind to various biomolecules, influencing their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, often involving the use of phenylpiperazine and an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and is known for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, known for its antimicrobial activity.
Uniqueness
2-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a benzothiazepine core, a sulfonyl group, and a phenylpiperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-7-9-20(10-8-19)29-22(17-6-3-12-25-14-17)21(26-27-29)23(30)28-13-11-16-4-1-2-5-18(16)15-28/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJOEWHTWFHQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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